C19H10Br2FNO3S2
Description
C19H10Br2FNO3S2 is a brominated and fluorinated heterocyclic compound featuring a benzothiophene core substituted with nitro (NO2) and sulfonyl (SO2) groups. The molecular formula suggests a complex structure with multiple electronegative substituents, including two bromine atoms, one fluorine atom, and a nitro group, contributing to its distinct physicochemical and biological properties.
Key inferred characteristics:
- Molecular weight: ~543 g/mol (calculated).
- Polarity: High topological polar surface area (TPSA >100 Ų) due to nitro and sulfonyl groups.
- Bioactivity: Likely moderate-to-low gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration due to high polarity.
Properties
Molecular Formula |
C19H10Br2FNO3S2 |
|---|---|
Molecular Weight |
543.2 g/mol |
IUPAC Name |
4,6-dibromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H10Br2FNO3S2/c20-8-5-10-12-13(18(24)26-14(10)11(21)6-8)15(7-1-3-9(22)4-2-7)27-17-16(12)28-19(25)23-17/h1-6,12-13,15H,(H,23,25) |
InChI Key |
AQXZZJUYVKUPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C(=CC(=C4)Br)Br)OC3=O)C5=C(S2)NC(=O)S5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves multiple steps, including the formation of the thiopyrano[2,3-d]thiazole ring system and the introduction of the bromine and fluorine substituents. The synthetic route typically starts with the preparation of the core thiopyrano[2,3-d]thiazole structure, followed by the introduction of the bromine and fluorine groups through electrophilic substitution reactions. The final step involves the formation of the lactone ring through intramolecular cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Scientific Research Applications
The compound with the molecular formula is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications in detail, supported by case studies and data tables.
Medicinal Chemistry
The compound's structure indicates potential bioactivity, particularly in the development of pharmaceuticals. Compounds containing similar structural motifs have been shown to exhibit:
- Antibacterial properties : Research into related compounds has demonstrated efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer activity : Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth, particularly targeting specific cancer cell lines .
Case Study: Anticancer Activity
A recent study explored the synthesis of derivatives based on structures similar to . The results indicated significant cytotoxic effects on glioblastoma cells, suggesting that modifications to the compound could enhance its therapeutic potential .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.
- Conductive Polymers : The presence of halogens and heteroatoms allows for the incorporation of this compound into conductive polymer matrices, which can be used in electronic devices.
- Sensors : Its chemical structure can be tailored to create sensitive sensors for detecting environmental pollutants or biological markers.
Data Table: Potential Material Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Conductive Polymers | Enhancing conductivity in polymer composites | Flexible electronics |
| Chemical Sensors | Detecting specific ions or molecules | Environmental monitoring |
| Drug Delivery Systems | Targeted delivery mechanisms for pharmaceuticals | Cancer treatment |
Environmental Applications
The compound may also have utility in environmental science due to its potential as a biodegradable agent or as part of a remediation strategy for contaminated sites.
Mechanism of Action
The mechanism of action of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C19H10Br2FNO3S2 with structurally related benzothiophene derivatives from the evidence, focusing on substituents, molecular properties, and bioactivity:
| Compound | Molecular Formula | Molecular Weight | Substituents | TPSA (Ų) | GI Absorption | BBB Permeability | CYP Inhibition |
|---|---|---|---|---|---|---|---|
| This compound | This compound | 543 | Br (×2), F, NO2, SO2 | ~110* | Low* | No* | Unknown |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C9H5BrO2S | 257.10 | Br, COOH | 65.54 | High | Yes | CYP1A2 |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C10H7BrO2S | 283.13 | Br, COOH, CH3 | 65.54 | High | Yes | Not reported |
| Benzo[b]thiophene-2-carboxylic acid | C9H6O2S | 178.20 | COOH | 65.54 | High | Yes | Not reported |
*Inferred based on structural features.
Key Findings:
Substituent Effects: The addition of two bromine atoms in this compound increases molecular weight and lipophilicity compared to mono-brominated analogs (e.g., 7-bromobenzo[b]thiophene-2-carboxylic acid). However, the presence of nitro and sulfonyl groups significantly elevates polarity, reducing GI absorption and BBB permeability relative to simpler analogs . Fluorine may enhance metabolic stability but has minimal impact on polarity compared to bromine or nitro groups.
Bioactivity: Unlike CYP1A2-inhibiting analogs (e.g., 7-bromobenzo[b]thiophene-2-carboxylic acid), the CYP inhibition profile of this compound remains uncharacterized.
Toxicity: Brominated benzothiophenes often carry toxicity warnings due to reactive intermediates. The dual bromine atoms in this compound may exacerbate this risk, warranting stringent handling protocols .
Research Implications
The structural complexity of this compound positions it as a candidate for specialized applications, such as:
- Pharmaceutical intermediates: Potential use in synthesizing kinase inhibitors or anti-inflammatory agents, leveraging its sulfonyl and nitro groups.
- Material science : High polarity and aromaticity could suit organic electronics or sensors.
Further studies are required to validate its synthetic pathways, stability, and exact bioactivity.
Biological Activity
The compound C19H10Br2FNO3S2, also known as a derivative of triclocarban (TCC), has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and endocrine disruption. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex structure that includes bromine, fluorine, nitrogen, oxygen, and sulfur atoms. Its molecular formula suggests potential interactions with various biological systems, particularly through its ability to bind to specific receptors.
Biological Activity Overview
- Antimicrobial Activity :
-
Endocrine Disruption :
- Research indicates that TCC can act as an endocrine disruptor. It has been shown to enhance hormone-dependent gene expression via estrogen and androgen receptors while exhibiting little to no agonistic activity on its own . This dual action raises concerns about the long-term effects of exposure to such compounds.
- Calcium Signaling :
Table 1: Summary of Biological Activities of this compound
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. In vitro assays demonstrated that certain derivatives exhibited potent activity against cancer cell lines such as A549 (lung cancer) cells . The mechanism of action appears to involve interference with cellular proliferation pathways, although the exact mechanisms remain under investigation.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in cancer and microbial resistance. These studies suggest favorable binding interactions with tyrosyl-tRNA synthetase, a key enzyme in bacterial protein synthesis, indicating potential for development as a novel antibacterial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
